molecular formula C10H11NO2S2 B1351600 Ethyl 2-isothiocyanato-4,5-dimethylthiophene-3-carboxylate CAS No. 85716-85-4

Ethyl 2-isothiocyanato-4,5-dimethylthiophene-3-carboxylate

Cat. No. B1351600
CAS RN: 85716-85-4
M. Wt: 241.3 g/mol
InChI Key: ONDWCCQQWAIQRH-UHFFFAOYSA-N
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Description

Ethyl 2-isothiocyanato-4,5-dimethylthiophene-3-carboxylate is a chemical compound with the CAS Number: 85716-85-4 . It has a molecular weight of 241.33 and its molecular formula is C10H11NO2S2 . The IUPAC name for this compound is ethyl 2-isothiocyanato-4,5-dimethyl-3-thiophenecarboxylate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H11NO2S2/c1-4-13-10(12)8-6(2)7(3)15-9(8)11-5-14/h4H2,1-3H3 . The InChI key is ONDWCCQQWAIQRH-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 241.33000 . The compound should be stored at room temperature .

Scientific Research Applications

Synthesis and Biological Activities

The scientific research applications of Ethyl 2-isothiocyanato-4,5-dimethylthiophene-3-carboxylate and related compounds primarily involve their synthesis and evaluation for various biological activities. A notable study involved the synthesis of novel compounds including ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates. These compounds were synthesized through Knoevenagel condensation and evaluated for in vitro antioxidant and in vivo anti-inflammatory activities. Compounds containing phenolic substitution displayed greater antioxidant activity, and selected compounds exhibited anti-inflammatory activity comparable to the standard drug diclofenac (Madhavi & Sreeramya, 2017).

Antiproliferative Activity

In the realm of anticancer research, novel thiophene and thienopyrimidine derivatives, including ethyl-4,5-dimethyl-2-(3-(3,4,5-trimethoxyphenyl)thioureido)thiophene-3-carboxylate, were synthesized and tested for antiproliferative activity. The compounds showed higher activity against breast cancer cell lines compared to colon cancer cell lines, with certain compounds demonstrating significant antiproliferative effects (Ghorab et al., 2013).

Photophysical and Singlet Oxygen Activation Properties

Another study focused on the photophysical properties and singlet oxygen activation capabilities of ethyl 2-arylthiazole-5-carboxylates, synthesized through photochemical reactions. These compounds, including derivatives of this compound, exhibited fluorescence and were evaluated as singlet-oxygen sensitizers, indicating potential applications in photodynamic therapy and as fluorescent probes (Amati et al., 2010).

Antimicrobial Evaluation

The antimicrobial potential of related thiophene compounds has also been explored. For instance, ethyl 2-(3-dodecanoylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, derived from lauroyl isothiocyanate and ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, was synthesized as a building block for various heterocyclic systems. These compounds were evaluated for antimicrobial activity, demonstrating the broad utility of thiophene derivatives in developing new antimicrobial agents (Hemdan & Abd El-Mawgoude, 2015).

Safety and Hazards

For safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of the compound .

properties

IUPAC Name

ethyl 2-isothiocyanato-4,5-dimethylthiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2S2/c1-4-13-10(12)8-6(2)7(3)15-9(8)11-5-14/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONDWCCQQWAIQRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70392323
Record name ethyl 2-isothiocyanato-4,5-dimethylthiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70392323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

85716-85-4
Record name ethyl 2-isothiocyanato-4,5-dimethylthiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70392323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a mixture of thiophosgene (5.10 mL, 7.64 mmol) and calcium carbonate (1.05 g, 10.54 mmol) in CHCl3/H2O (½ by volume, 6 mL) was added dropwise a solution of ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate (1.05 g, 5.27 mmol) in CHCl3 (7 mL) at 0° C. over a period of 1 h. The reaction mixture was the stirred for 2.5 h at 0° C., washed with water (3×). The organic layer was dried over MgSO4, filtered and concentrated to give the title compound (1.21 g, 100%). 1H NMR (400 MHz, DMSO-d6) δ1.32 (t, 3H, J=7.1 Hz), 2.19 (s, 3H), 2.30 (s, 3H), 4.28 (q, 2H, J=7.1 Hz).
Quantity
5.1 mL
Type
reactant
Reaction Step One
Quantity
1.05 g
Type
reactant
Reaction Step One
Name
CHCl3 H2O
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
1.05 g
Type
reactant
Reaction Step Two
Name
Quantity
7 mL
Type
solvent
Reaction Step Two
Yield
100%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-isothiocyanato-4,5-dimethylthiophene-3-carboxylate

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